3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. This particular compound has a phenylethyl group attached to the bicyclo[1.1.1]pentane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods. One common approach involves the homolytic aromatic alkylation protocol. This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product . Another method involves the photochemical addition of propellane to diacetyl, followed by a series of transformations to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow chemistry techniques, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.
Reduction: Reducing agents can be used to convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of strained ring systems.
Biology: The compound can be used as a probe in biological studies to understand the interactions of strained ring systems with biological molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique structural properties.
Industry: The compound can be used in the development of new materials with specific properties, such as high strength and stability.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The strained bicyclic framework allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The phenylethyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a methoxycarbonyl group instead of a phenylethyl group.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a phenyl group directly attached to the bicyclo[1.1.1]pentane core.
Uniqueness
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the phenylethyl group, which provides additional flexibility and potential for interactions compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12(16)14-8-13(9-14,10-14)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCASXOVMOESIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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